1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Overview
Description
1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones It features a thioxo group at the 2-position and phenyl groups at the 1- and 3-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of 2-methylphenyl isothiocyanate with phenylglycine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding imidazolidinone using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often conducted in acidic or basic media.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidinone derivatives.
Substitution: Nitro- or halogen-substituted derivatives.
Scientific Research Applications
1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can reduce the pathogenicity of urease-producing bacteria and mitigate related health issues .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)-3-phenyl-2-oxoimidazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.
1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidine: Lacks the carbonyl group at the 4-position.
Uniqueness
1-(2-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to the presence of both phenyl groups and the thioxo group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different scientific fields.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-7-5-6-10-14(12)17-11-15(19)18(16(17)20)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZDLOGYQJVIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)N(C2=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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